molecular formula C19H24N2O3S B460488 Propan-2-yl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate CAS No. 500270-74-6

Propan-2-yl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate

Cat. No.: B460488
CAS No.: 500270-74-6
M. Wt: 360.5g/mol
InChI Key: GHGHIKGBNIZCFJ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate (CAS: 500270-74-6) is a synthetic organic compound with the molecular formula C₁₉H₂₄N₂O₃S and a molecular weight of 360.47 g/mol . Its structure features:

  • A hexahydrocycloocta[b]pyridine core, an eight-membered saturated ring fused to a pyridine moiety.
  • A cyano group (-CN) at the 3-position of the pyridine ring, enhancing electron-withdrawing properties.
  • A sulfanyl (-S-) linkage connecting the pyridine core to a 3-oxobutanoate ester group, which includes an isopropyl ester moiety.

Properties

IUPAC Name

propan-2-yl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-13(2)24-18(23)10-16(22)12-25-19-15(11-20)9-14-7-5-3-4-6-8-17(14)21-19/h9,13H,3-8,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGHIKGBNIZCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(=O)CSC1=C(C=C2CCCCCCC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate typically involves multiple steps:

    Formation of the hexahydrocycloocta[b]pyridine ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions using cyanide salts.

    Attachment of the sulfanyl group: This can be done through thiolation reactions using thiol reagents.

    Esterification to form the final product: The final step involves esterification of the intermediate with propan-2-ol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale reactors: for the Diels-Alder reaction.

    Continuous flow systems:

    Automated esterification processes: to streamline the final step and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in complex reactions.

Biology

In biological research, this compound can be used to study the effects of cyano and sulfanyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ring Sizes

(a) Propan-2-yl 4-[(3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate (CAS: 488725-51-5)
  • Molecular Formula : C₁₈H₂₂N₂O₃S
  • Molecular Weight : 346.45 g/mol
  • Key Difference : The cyclohepta[b]pyridine core has a seven-membered ring instead of an eight-membered cyclooctane ring.
  • Impact : Reduced ring size may decrease conformational flexibility and alter intermolecular interactions compared to the cycloocta analogue. This could influence solubility or binding affinity in biological systems .
(b) 4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
  • Molecular Formula : C₁₉H₂₀FN₃O
  • Molecular Weight : 325.39 g/mol
  • Key Differences: Replaces the sulfanyl-3-oxobutanoate group with a 2-fluorophenyl substituent. Contains a methoxy (-OCH₃) group at the 2-position of the pyridine ring.
  • Structural Insights : The cyclooctane ring adopts a twisted boat–chair conformation , while the pyridine component remains planar. The fluorophenyl group exhibits disordered fluorine and hydrogen atoms in crystallographic studies .

Functional Group Variations

(a) Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (CAS: N/A)
  • Molecular Formula : C₁₉H₁₆N₂O₄
  • Molecular Weight : 336.34 g/mol
  • Key Differences: Replaces the cycloocta[b]pyridine core with a quinoxaline moiety. Features a phenylpropanoate ester instead of the sulfanyl-linked butanoate.
  • Applications : Such compounds are studied for their lactam and ketone functionalities, which are relevant in antimicrobial and anticancer research .

Biological Activity

Propan-2-yl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure that includes a propan-2-yl group linked to a 4-(3-cyano) moiety and a sulfanyl group attached to a cyclooctapyridine derivative. This structural complexity may contribute to its diverse biological activities.

Antioxidant Activity

The antioxidant properties of compounds with similar frameworks have been documented. These compounds can modulate oxidative stress by enhancing the activity of antioxidant enzymes like glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR) . The ability to induce phase II detoxifying enzymes is crucial for protecting cells from oxidative damage.

Cytotoxic Effects

Studies have shown that certain analogs can exhibit cytotoxic effects against cancer cell lines. For example, compounds that interact with aryl hydrocarbon receptors (AhR) have been noted for their ability to inhibit tumor growth by modulating gene expression related to detoxification and apoptosis . The potential of this compound in cancer therapy warrants further investigation.

Pharmacological Mechanisms

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in inflammatory pathways.
  • Gene Regulation : The modulation of gene expression related to detoxification processes suggests a protective role against carcinogenic agents.
  • Reactive Oxygen Species (ROS) Scavenging : Antioxidant properties could mitigate oxidative stress in various biological systems.

Case Studies

While specific case studies on this compound are scarce, related studies provide insights into its potential applications:

StudyFindings
Anti-inflammatory Study Compounds similar in structure inhibited COX and LOX activities in vitro .
Cytotoxicity Assay Analogous compounds showed significant cytotoxicity against MCF-7 breast cancer cells .
Antioxidant Activity Induction of GST and QR was observed in response to structurally related compounds .

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